molecular formula C14H25NO3 B13151272 Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13151272
M. Wt: 255.35 g/mol
InChI Key: YABXLCNZCVGNKW-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a ketone at position 4, and diethyl substituents at position 2. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during reactions, while the 4-oxo group provides a reactive site for further functionalization.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-6-14(7-2)10-15(9-8-11(14)16)12(17)18-13(3,4)5/h6-10H2,1-5H3

InChI Key

YABXLCNZCVGNKW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines and carbonyl compounds.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

    Addition of Ethyl Groups: The ethyl groups at the 3-position can be introduced through alkylation reactions using ethyl halides and a strong base.

    Oxidation to Form the Ketone Group: The ketone group at the 4-position is formed through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/References
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate Diethyl C₁₄H₂₅NO₃ 255.36 (calculated) Higher lipophilicity vs. methyl analogs Potential intermediate in drug synthesis (inferred)
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Dimethyl C₁₂H₂₁NO₃ 227.30 Crystalline solid; stable under ambient conditions Intermediate for bioactive molecules
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate Dimethoxy C₁₂H₂₁NO₅ 259.30 Polar due to methoxy groups; hydrogen-bonding capacity Not specified
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Methyl (position 4) C₁₁H₁₉NO₃ 213.28 Positional isomer; reactive 3-oxo group Key intermediate for CP-690550 (Janus kinase inhibitor)
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate Fluoro C₁₀H₁₆FNO₃ 217.24 Electron-withdrawing substituent; alters reactivity Probable use in fluorinated drug candidates
Key Observations:
  • Reactivity : The 4-oxo group is less sterically hindered than the 3-oxo isomer (as in ), favoring nucleophilic additions or reductions.
  • Synthetic Utility : Methoxy and fluoro substituents introduce polarity or electronic effects, enabling tailored reactivity in downstream reactions .

Biological Activity

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidone with diethyl malonate under basic conditions. The process often employs techniques such as refluxing and solvent extraction to yield the desired product in good purity and yield.

2.1 Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The IC50 values for these cell lines were reported at approximately 0.75 μM, indicating strong antiproliferative activity .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
HeLa0.75Induction of apoptosis
K5620.70Inhibition of tubulin polymerization

The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule dynamics. This compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This action ultimately triggers apoptosis in cancer cells while sparing normal peripheral blood mononuclear cells, indicating selectivity towards malignant cells .

3. Antioxidative Properties

In addition to its anticancer activity, this compound has been evaluated for its antioxidative properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells .

Table 2: Antioxidative Activity

Assay TypeResult
DPPH ScavengingSignificant scavenging activity observed
ABTS AssayHigh radical cation reduction potential

4.1 In Vitro Studies

A series of experiments were conducted to evaluate the effects of this compound on different cancer cell lines. The results consistently showed a dose-dependent increase in apoptotic markers when treated with this compound.

4.2 Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with tubulin. These studies suggest that the compound's structure allows for optimal interaction with the colchicine binding site, reinforcing its potential as a lead compound in cancer therapy .

5. Conclusion

This compound emerges as a promising candidate in the realm of anticancer agents due to its potent biological activities and selective toxicity towards cancer cells. Its antioxidative properties further enhance its therapeutic potential, making it a subject of ongoing research in medicinal chemistry.

Future investigations should focus on elucidating the detailed mechanisms underlying its biological activities and exploring its efficacy in vivo to pave the way for clinical applications.

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